D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester
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Overview
Description
D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester: is a derivative of D-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis and other chemical applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester typically involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block in peptide synthesis. It helps in the formation of peptide bonds and is crucial in the synthesis of complex peptides and proteins .
Biology: : In biological research, it is used to study enzyme-substrate interactions and protein folding. It serves as a model compound to understand the behavior of amino acids in biological systems .
Medicine: : In medicine, it is explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds .
Industry: : Industrially, it is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymes, facilitating various biochemical reactions. The Boc group protects the amino group, allowing selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
- D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propen-1-yl) ester .
- D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester .
Uniqueness: : What sets D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester apart is its specific esterification at the 4-methyl position, which imparts unique reactivity and stability. This makes it particularly useful in selective peptide synthesis and other specialized chemical applications .
Properties
Molecular Formula |
C10H16NO6- |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/p-1/t6-/m1/s1 |
InChI Key |
WFPSMPYVXFVVFA-ZCFIWIBFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
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